3-chloro-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

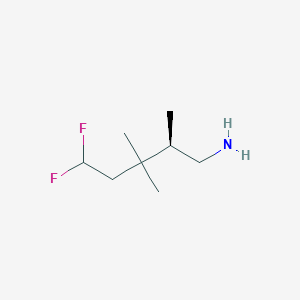

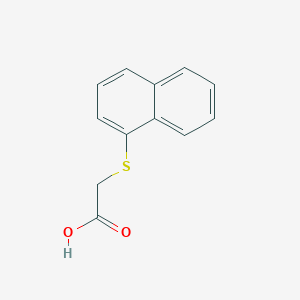

The compound “3-chloro-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a chloro group attached to the benzene ring, a cyclohexyl group, and a 1,2,4-oxadiazole ring with a methyl group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The exact molecular structure of this compound isn’t available, but based on its functional groups, it likely has a complex three-dimensional structure. The benzamide and chloro groups are attached to a benzene ring, which is a planar, cyclic molecule. The cyclohexyl group is a six-membered ring that can adopt various conformations, including the chair, boat, and twist forms . The 1,2,4-oxadiazole ring is a heterocyclic compound containing oxygen, nitrogen, and carbon .Scientific Research Applications

Organic Synthesis Applications

The synthesis of 1,2,4-oxadiazole derivatives and benzamides has been widely explored for its utility in developing biologically active compounds. For instance, the work by Kawashima and Tabei (1986) demonstrated the reactivity of benzamide oxime with dicyclohexylcarbodiimide, leading to the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole among other products, highlighting the versatility of these compounds in organic synthesis (Kawashima & Tabei, 1986).

Anticancer and Antimicrobial Properties

Research has also focused on the anticancer and antimicrobial properties of 1,2,4-oxadiazole derivatives. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer activity, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Nayak et al. (2016) explored the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying lead molecules with promising activity against Mycobacterium tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Novel Synthetic Pathways

Additionally, innovative synthetic pathways for creating oxadiazole derivatives have been reported, offering new approaches to designing compounds with potential biological activities. For example, Quan and Kurth (2004) described a library of isoxazole and 1,2,4-oxadiazole-containing compounds, demonstrating a methodology that could be applied to a wide range of heterocyclic compounds for various applications (Quan & Kurth, 2004).

Properties

IUPAC Name |

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-11-18-15(22-20-11)16(8-3-2-4-9-16)19-14(21)12-6-5-7-13(17)10-12/h5-7,10H,2-4,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJADZGXFIVHZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986548.png)

![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)